molecular formula C8H15F3N2O B1477472 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol CAS No. 1862752-09-7

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B1477472
CAS No.: 1862752-09-7
M. Wt: 212.21 g/mol
InChI Key: BMOKIQRRCVFODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds commonly used in pharmaceuticals and organic synthesis due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and trifluoromethyl-containing reagents.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure settings to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-(Trifluoromethyl)piperidine: Lacks the aminoethyl group, affecting its reactivity and applications.

Uniqueness

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is unique due to the presence of both the aminoethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Biological Activity

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is a piperidine derivative notable for its unique structure, which includes a trifluoromethyl group and an aminoethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and inflammation modulation.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄F₃N₃O
  • Molecular Weight : 212.21 g/mol
  • Structure : The compound features a piperidine ring substituted with a trifluoromethyl group and an aminoethyl side chain, contributing to its distinctive chemical reactivity.

The biological activity of this compound is believed to involve interactions with various molecular targets. It may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and stress response. Additionally, it has shown promise in influencing central nervous system functions and regulating inflammatory processes within the brain.

Neuropharmacological Effects

Research indicates that this compound can reduce stress-related behaviors, comparable to established antidepressants. It is being investigated for its role in treating neuroinflammatory conditions, highlighting its therapeutic potential in neuropharmacology .

Antimicrobial Activity

While primarily studied for its neuropharmacological properties, there are indications of antimicrobial effects as well. Similar compounds have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that derivatives of this compound could also possess such properties .

Study on Neuropharmacological Effects

A study explored the effects of this compound on rodent models exhibiting stress-related behaviors. The results showed a significant reduction in anxiety-like behaviors when administered at specific dosages, indicating potential as an anxiolytic agent.

Antimicrobial Screening

In another study focused on piperidine derivatives, compounds similar to this compound were screened for their antibacterial properties. The findings suggested that modifications to the piperidine structure could enhance antimicrobial efficacy against various pathogens .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
1-(2-Aminoethyl)piperidineLacks trifluoromethyl groupModerate neuropharmacological effects
4-(Trifluoromethyl)piperidineLacks aminoethyl groupLimited biological activity
This compoundContains both aminoethyl and trifluoromethyl groupsSignificant neuropharmacological effects; potential antimicrobial activity

Properties

IUPAC Name

1-(2-aminoethyl)-4-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)1-4-13(5-2-7)6-3-12/h14H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOKIQRRCVFODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.